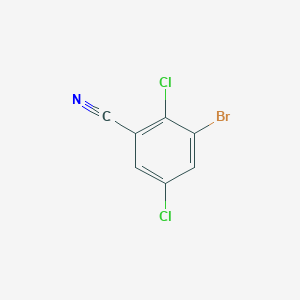![molecular formula C28H15Br2F12N2P B3215496 N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide CAS No. 1161404-71-2](/img/structure/B3215496.png)
N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide
Descripción general
Descripción
N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide is a complex organic compound characterized by its unique structure, which includes multiple bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide typically involves multiple steps, including the introduction of bromine and trifluoromethyl groups to the biphenyl structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine or trifluoromethyl groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different biphenyl derivatives, while reduction can produce simpler amine or phosphine compounds.
Aplicaciones Científicas De Investigación
N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug development.
Industry: It is used in the production of advanced materials and as a specialty chemical in various industrial applications.
Mecanismo De Acción
The mechanism by which N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide
- N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide
Uniqueness
What sets N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide apart is its specific combination of bromine and trifluoromethyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, or specific interactions with other molecules.
Propiedades
IUPAC Name |
2-bromo-6-[3-bromo-2-(diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15Br2F12N2P/c29-21-17(27(37,38)39)11-15(25(31,32)33)19(23(21)43)20-16(26(34,35)36)12-18(28(40,41)42)22(30)24(20)44-45(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,44H,43H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJDWJUEPIHDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C(=CC(=C3Br)C(F)(F)F)C(F)(F)F)C4=C(C(=C(C=C4C(F)(F)F)C(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15Br2F12N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide](/img/structure/B3215453.png)








